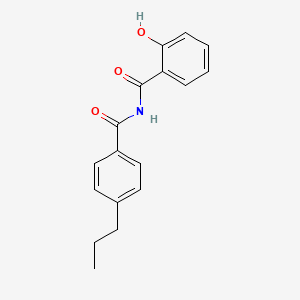
2-hydroxy-N-(4-propylbenzoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-(4-propylbenzoyl)benzamide is a benzamide derivative, a class of compounds known for their wide range of applications in pharmaceuticals, agriculture, and industrial processes Benzamides are characterized by the presence of a benzoyl group attached to an amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(4-propylbenzoyl)benzamide typically involves the condensation of 2-hydroxybenzoic acid with 4-propylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of benzamide derivatives often employs green chemistry principles to enhance efficiency and reduce environmental impact. One method involves the use of ultrasonic irradiation and a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a catalyst. This approach offers advantages such as low reaction times, high yields, and eco-friendly processes .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(4-propylbenzoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4, NaBH4), and halogenating agents (SOCl2, PBr3). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the benzoyl group produces a secondary alcohol.
Scientific Research Applications
2-hydroxy-N-(4-propylbenzoyl)benzamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Benzamide derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(4-propylbenzoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and benzoyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The propyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-hydroxybenzamide: Lacks the propyl group, which may affect its solubility and reactivity.
N-(4-propylbenzoyl)benzamide: Lacks the hydroxy group, potentially altering its hydrogen bonding capabilities and biological activity.
2-hydroxy-N-(4-methylbenzoyl)benzamide: Features a methyl group instead of a propyl group, which can influence its steric and electronic properties.
Uniqueness
The combination of these functional groups allows for versatile modifications and interactions, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
716317-48-5 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
2-hydroxy-N-(4-propylbenzoyl)benzamide |
InChI |
InChI=1S/C17H17NO3/c1-2-5-12-8-10-13(11-9-12)16(20)18-17(21)14-6-3-4-7-15(14)19/h3-4,6-11,19H,2,5H2,1H3,(H,18,20,21) |
InChI Key |
SPAOHXQOULUUSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2O |
solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


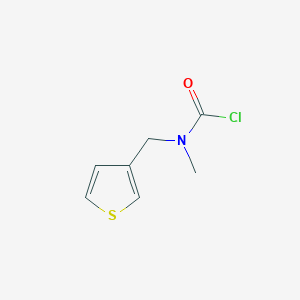
![6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13325154.png)
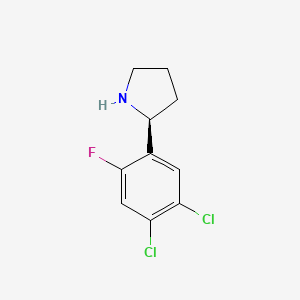
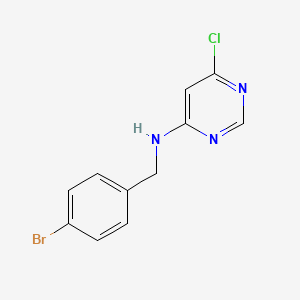
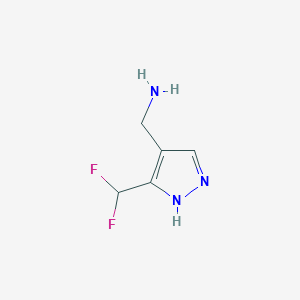
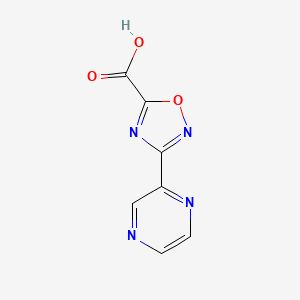
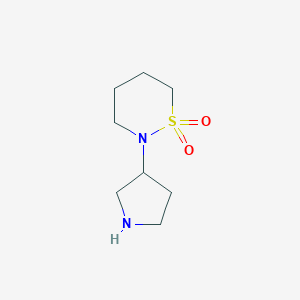
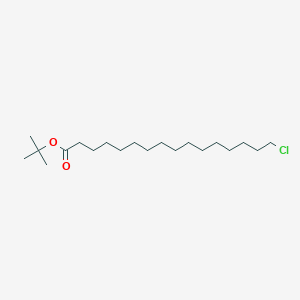
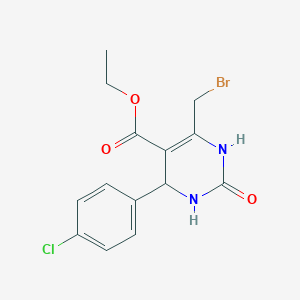
![2,6-Diazaspiro[3.4]octan-8-one](/img/structure/B13325201.png)
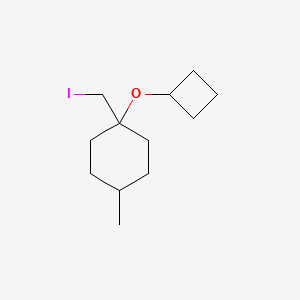
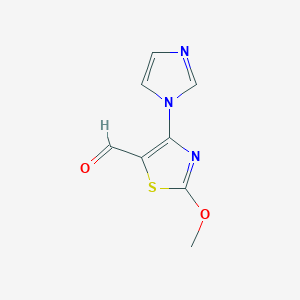
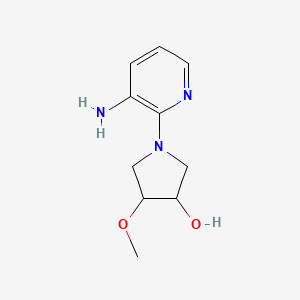
![[2-(4-Acetylamino-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinolin-1-yl]-acetic acid](/img/structure/B13325212.png)
